1-(吲哚-1-基)-2-((5-(间甲苯基)-1,3,4-恶二唑-2-基)硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

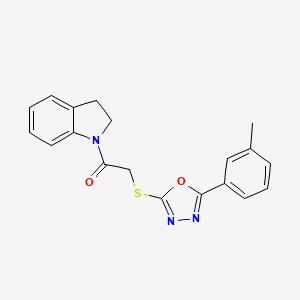

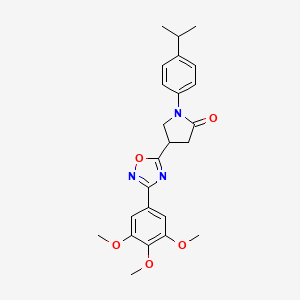

The compound 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as 1,3,4-oxadiazole derivatives and indole-containing compounds, which are known to exhibit various biological activities including antibacterial and protective effects against oxidative stress .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of intermediate hydrazides, followed by condensation reactions, and intramolecular cyclization. For instance, the synthesis of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones is achieved by cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide in acetic anhydride under reflux conditions . Similarly, the synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones involves the condensation with carbon disulfide and subsequent S-alkylation steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. The indole moiety, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is another common feature in these compounds. The structural data for these compounds are typically confirmed using techniques such as IR spectroscopy, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions at the oxadiazole ring or the indole moiety. The oxadiazole ring can participate in nucleophilic substitution reactions, while the indole ring can undergo electrophilic substitution. The thioether linkage in the compound suggests potential for further chemical modifications, such as S-alkylation, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds with 1,3,4-oxadiazole and indole moieties generally exhibit properties that make them suitable for biological applications. These properties may include moderate to good solubility in organic solvents, stability under physiological conditions, and the ability to interact with biological targets. The antibacterial activity of some of these compounds suggests that they could potentially disrupt bacterial cell functions . Additionally, the protective effects against oxidative stress indicate that these compounds may have antioxidant properties, which could be leveraged in therapeutic contexts .

科学研究应用

1,3,4-恶二唑衍生物

1,3,4-恶二唑衍生物因其多功能的生物活性而闻名,包括抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病理性疼痛、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药用应用。1,3,4-恶二唑环的独特结构特征通过多种弱相互作用促进了与各种酶和受体的有效结合,这是其生物活性的关键(Verma 等人,2019)。

吲哚衍生物的心血管活性

吲哚衍生物,特别是那些包含 1,3,4-恶二唑的衍生物,已被研究其心血管活性。研究表明,这些化合物可以影响血压、心率和其他心血管参数,表明它们在治疗心血管疾病方面的潜力(Singh 等人,2014)。

合成和药理作用

对 1,3,4-恶二唑衍生物的合成和生物学作用的研究强调了它们在开发针对各种疾病的新型治疗剂中的重要性。已经开发出合成这些衍生物的创新方法,反映了人们持续探索其药用应用的兴趣(Nayak & Poojary,2019)。

香豆素和恶二唑衍生物的生物活性

香豆素和恶二唑衍生物表现出广泛的药理活性,包括抗菌、抗癌、抗炎等。这些发现突出了这些化合物通过进一步修饰和优化合成更有效和更有效的药物的潜力(Jalhan 等人,2017)。

属性

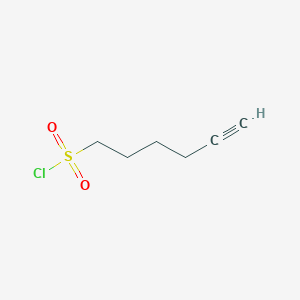

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13-5-4-7-15(11-13)18-20-21-19(24-18)25-12-17(23)22-10-9-14-6-2-3-8-16(14)22/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIILRYWODDJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)